![molecular formula C13H14FN3S B5731135 3-cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
3-cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-Cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C₁₃H₁₄FN₃S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 3-cyclopropyl-4-methyl-4H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorobenzyl group enhances the compound’s binding affinity and selectivity. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dicyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole: Similar structure but with an additional cyclopropyl group.
3-Cyclopropyl-5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
3-Cyclopropyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the fluorobenzyl group improves its binding affinity and selectivity .
Properties
IUPAC Name |
3-cyclopropyl-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-17-12(10-4-5-10)15-16-13(17)18-8-9-2-6-11(14)7-3-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQZQJVQYSTAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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